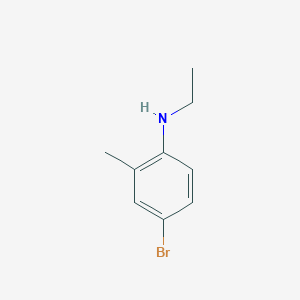

4-bromo-N-ethyl-2-methylaniline

Description

Significance and Research Context of Substituted Aniline (B41778) Derivatives

Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal starting materials and intermediates in the production of a wide array of complex organic molecules. wisdomlib.org Their utility spans from the creation of pharmaceuticals and agrochemicals to the development of dyes and polymers. chemicalbook.comncert.nic.in The functionalization of the aniline core with various substituents allows for the fine-tuning of the molecule's physical and chemical properties, enabling chemists to design compounds with specific biological activities or material characteristics. cresset-group.commdpi.com

In the context of medicinal chemistry, the strategic modification of aniline derivatives is a key strategy for optimizing the pharmacological profiles of drug candidates. cresset-group.com By introducing or altering substituents on the aromatic ring or the amino group, researchers can modulate factors such as a compound's bioavailability, solubility, and selectivity for its biological target. cresset-group.commdpi.com Furthermore, the replacement of an aniline moiety with other chemical groups is a technique employed to mitigate potential metabolic liabilities or toxicities associated with the aniline scaffold. cresset-group.comacs.org The study of substituted anilines, therefore, provides a fundamental framework for understanding structure-activity relationships and advancing drug discovery efforts. researchgate.net

Overview of Structural Features Influencing Reactivity

The reactivity of 4-bromo-N-ethyl-2-methylaniline is intricately governed by the electronic and steric effects of its substituents: the bromo, ethyl, and methyl groups. These features dictate the electron density distribution within the aromatic ring and the accessibility of the nitrogen atom's lone pair of electrons, thereby influencing its behavior in chemical reactions.

Electronic Effects:

Steric Effects:

The presence of the ethyl group on the nitrogen atom and the methyl group at the ortho position introduces steric hindrance around the amino group and the adjacent positions on the aromatic ring. rsc.orgcapes.gov.brrsc.org This steric bulk can impede the approach of reagents, thereby affecting reaction rates and potentially influencing the regioselectivity of certain reactions. rsc.orgcapes.gov.br For instance, in reactions involving the amino group, the ethyl and ortho-methyl groups can sterically hinder the formation of transition states, leading to slower reaction rates compared to less substituted anilines. rsc.org

The combination of these electronic and steric factors makes this compound a unique building block in organic synthesis, with a reactivity profile that can be strategically exploited to achieve desired chemical transformations.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrN | nih.gov |

| Molecular Weight | 214.10 g/mol | nih.gov |

| CAS Number | 67274-54-8 | nih.gov |

| IUPAC Name | This compound | nih.gov |

Interactive Data Table: Related Aniline Derivatives and their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 4-Bromo-2-methylaniline (B145978) | C₇H₈BrN | 186.05 | Primary amine with bromo and methyl substituents. sigmaaldrich.com |

| N-Ethyl-4-methylaniline | C₉H₁₃N | 135.21 | Secondary amine with ethyl and methyl substituents. evitachem.com |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | Primary amine with a bromo substituent. chemicalbook.com |

| 2-Methylaniline (o-Toluidine) | C₇H₉N | 107.15 | Primary amine with a methyl substituent. ncert.nic.in |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-ethyl-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIQRELQURYEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 4-bromo-N-ethyl-2-methylaniline

Established synthetic strategies for this compound can be broadly categorized into two main approaches: multi-step synthesis starting from primary aniline (B41778) precursors and alternative stepwise functionalization methodologies.

Multi-Step Synthesis from Primary Aniline Precursors

A common and versatile approach to the synthesis of this compound involves a multi-step sequence starting from a primary aniline, such as 2-methylaniline (o-toluidine). This method allows for controlled, stepwise introduction of the required functional groups.

One potential pathway begins with the nitration of a suitable toluene (B28343) derivative, followed by reduction of the nitro group to an amine. For instance, the nitration of o-toluidine (B26562) can yield a mixture of nitro isomers, including 2-methyl-5-nitroaniline. nih.gov The nitration of ortho-toluidine has been reported to be achievable through various methods. nih.govwho.int The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. guidechem.com A variety of reducing agents can be employed for this purpose, including metals in acidic media (e.g., tin and hydrochloric acid) or catalytic hydrogenation. sciencemadness.org

A general procedure for the reduction of a nitro group to an amine is as follows:

| Step | Reagents and Conditions | Purpose |

| 1 | Nitro-substituted aniline, Metal (e.g., Sn, Fe), Acid (e.g., HCl) or Catalytic Hydrogenation (e.g., H2, Pd/C) | Reduction of the nitro group to a primary amine. |

| 2 | Work-up with a base (e.g., NaOH) | Neutralization and isolation of the amine product. |

This is a generalized table. Specific conditions may vary based on the substrate and chosen reducing agent.

The introduction of a bromine atom at the para position relative to the amino group is a key step. Direct bromination of anilines can be challenging due to the high reactivity of the aromatic ring, which often leads to polysubstitution. To control the regioselectivity and prevent over-bromination, the amino group is typically protected as an acetamide (B32628) prior to the electrophilic substitution reaction. google.com

A well-documented procedure involves the acetylation of 2-methylaniline (o-toluidine) with acetic anhydride. The resulting N-(2-methylphenyl)acetamide is then subjected to bromination. The acetamido group, being an ortho-, para-director, directs the incoming bromine atom to the para position, which is sterically less hindered. google.com The final step is the hydrolysis of the acetamido group under acidic or basic conditions to yield 4-bromo-2-methylaniline (B145978). google.com

A Chinese patent describes a detailed production process for 4-bromo-2-methylaniline starting from o-toluidine. google.com The key steps are outlined below:

| Step | Starting Material | Reagents | Product |

| 1. Arylamine Protection | o-Toluidine | Acetic anhydride | N-(2-methylphenyl)acetamide |

| 2. Bromination | N-(2-methylphenyl)acetamide | N-Bromosuccinimide (NBS) in CCl4 | N-(4-bromo-2-methylphenyl)acetamide |

| 3. Hydrolysis | N-(4-bromo-2-methylphenyl)acetamide | Concentrated hydrochloric acid, Dioxane | 4-bromo-2-methylaniline |

This table is based on the process described in patent CN103787895A. google.com

The final step in this multi-step synthesis is the introduction of the ethyl group onto the nitrogen atom of 4-bromo-2-methylaniline. This is typically achieved through a nucleophilic substitution reaction with an ethylating agent, such as ethyl bromide. orgsyn.org The amino group of 4-bromo-2-methylaniline acts as a nucleophile, attacking the electrophilic ethyl group of ethyl bromide. This reaction is generally carried out in the presence of a base to neutralize the hydrogen bromide formed as a byproduct. orgsyn.org

A general representation of this N-alkylation reaction is as follows:

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-bromo-2-methylaniline | Ethyl bromide | Base (e.g., K2CO3, Et3N), Solvent (e.g., Acetone, DMF) | This compound |

This is a generalized representation. Specific conditions can influence the reaction rate and yield.

Alternative Stepwise Functionalization Methodologies

An alternative approach involves changing the order of the functionalization steps. This can sometimes offer advantages in terms of yield or selectivity.

This route involves the direct bromination of 2-methylaniline (o-toluidine) to form 4-bromo-2-methylaniline as a key intermediate. While direct bromination of anilines can be problematic, under controlled conditions, regioselective bromination at the para position can be achieved. The use of milder brominating agents and specific solvent systems can favor the formation of the desired 4-bromo isomer. nih.govmdpi.comyoutube.com

The synthesis of 4-bromo-2-methylaniline via direct bromination is a known process. google.com Following the successful bromination, the resulting 4-bromo-2-methylaniline can then undergo N-ethylation as described in section 2.1.1.3 to yield the final product, this compound.

| Step | Starting Material | Reagents | Intermediate | Final Step | Product |

| 1 | 2-Methylaniline | Brominating agent (e.g., Br2 in acetic acid) | 4-bromo-2-methylaniline | N-Ethylation | This compound |

This table outlines the general strategy for this alternative route.

N-Protection and Deprotection Strategies in Halogenated Aniline Synthesis

In the synthesis of halogenated anilines like this compound, protecting the amino group is a critical step to control the reaction's outcome. The amino group in anilines is highly reactive and can lead to undesired side reactions during electrophilic aromatic substitution, such as bromination. utdallas.edu One common and effective strategy is the conversion of the amine to an amide, which serves as a protecting group.

A pertinent example is the use of N-(2-methylphenyl) acetamide. google.com The synthesis of 4-bromo-2-methylaniline, a related precursor, often starts with the protection of 2-methylaniline as N-(2-methylphenyl) acetamide. google.com This is typically achieved by reacting the aniline with acetic anhydride. organic-chemistry.orgyoutube.com The resulting acetamide is less reactive than the free amine, and the bulky acetyl group helps direct incoming electrophiles. utdallas.edu

Table 1: N-Protection of 2-Methylaniline

| Starting Material | Reagent | Product | Purpose |

| 2-Methylaniline | Acetic Anhydride | N-(2-methylphenyl) acetamide | Protection of the amino group, directs bromination. utdallas.edugoogle.com |

After the bromination step, where bromine is introduced onto the aromatic ring, the protecting acetyl group must be removed to restore the amino functionality. This deprotection is typically accomplished through hydrolysis, often under acidic or basic conditions. For instance, the N-(4-bromo-2-methylphenyl) acetamide can be hydrolyzed using concentrated hydrochloric acid to yield 4-bromo-2-methylaniline. google.com The subsequent N-ethylation would then lead to the final product. The ease of both installation and removal makes the acetyl group a valuable tool in the synthesis of halogenated anilines. nih.gov

Advanced Bromination Protocols for Aniline Derivatives

Achieving high regioselectivity in the bromination of aniline derivatives is essential for synthesizing specific isomers. Advanced protocols have been developed to control the position of bromination, particularly for activated rings like anilines.

Copper-Mediated Selective Bromination

Copper-mediated bromination has emerged as a powerful method for the selective halogenation of aromatic compounds, including aniline derivatives. researchgate.netbeilstein-journals.org These methods often offer high yields and excellent regioselectivity under mild conditions. beilstein-journals.org Copper(II) halides, such as CuBr₂, can be used to directly brominate unprotected anilines, primarily at the para-position. beilstein-journals.org The use of ionic liquids as solvents can further enhance the reaction's efficiency and safety profile by avoiding hazardous reagents. beilstein-journals.org

The mechanism is believed to involve the oxidation of the aniline by Cu(II), followed by the addition of the bromide. beilstein-journals.org This approach has been successfully applied to a wide range of aniline derivatives. researchgate.net DFT (Density Functional Theory) calculations have been employed to understand the regioselectivity of these reactions, confirming the favorability of bromination at specific positions on the aromatic ring. rsc.org

Table 2: Copper-Mediated Bromination of Aniline Derivatives

| Substrate | Reagent | Key Features |

| Aniline Derivatives | Copper(II) Bromide (CuBr₂) | High para-selectivity, mild conditions, can be performed on unprotected anilines. beilstein-journals.org |

| 8-Aminoquinoline Amides | Alkyl Bromides/Copper | High site selectivity, broad substrate scope, excellent yields. researchgate.net |

Recent studies have also explored copper-catalyzed bromination of distal C(sp³)–H bonds, where the N-H bond of a substrate acts as a directing group. nih.govacs.org This highlights the versatility of copper catalysis in achieving selective bromination.

Regioselective Ortho-Bromination of Alkylated Anilines using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds. organic-chemistry.org While bromination of anilines typically yields para-substituted products, specific conditions can be employed to favor ortho-bromination, especially in alkylated anilines. google.com

For ortho-alkylated anilines, the use of NBS in an inert solvent can lead to a predominance of the ortho-brominated isomer. google.com However, the reaction can sometimes yield a mixture of ortho and para isomers, as well as dibrominated products. google.com The regioselectivity of NBS bromination can be influenced by various factors, including the solvent and the presence of catalysts. lookchem.comechemi.com For instance, the polarity of the solvent has been shown to markedly affect the regioselectivity of the bromination of meta-substituted anilines with NBS. lookchem.com

In some cases, photochemical methods using NBS without a catalyst have been shown to achieve regioselective monobromination of aromatic compounds at ambient temperatures. researchgate.net Furthermore, the development of green chemistry methods, such as using NBS with a catalytic amount of mandelic acid in aqueous conditions, provides an environmentally friendlier approach to aromatic bromination. digitellinc.com

Considerations for Industrial Scale Production

The industrial scale production of this compound requires careful consideration of several factors to ensure a process that is not only efficient and high-yielding but also safe, cost-effective, and environmentally responsible. google.com

A key aspect is the choice of raw materials and reagents. The starting material, 2-methylaniline, is readily available. The synthesis often proceeds through the formation of N-(2-methylphenyl) acetamide, followed by bromination and then deprotection to give 4-bromo-2-methylaniline. google.com The final step would be N-ethylation. For industrial applications, processes that avoid hazardous materials and excessive waste are preferred. A patented process for a related compound, 4-bromo-2-methylaniline, emphasizes the ease of preparation, environmental protection, and high purity of the final product. google.com

Table 3: Industrial Production Considerations

| Factor | Consideration |

| Raw Materials | Availability and cost of starting materials like 2-methylaniline and brominating agents. google.com |

| Process Safety | Avoiding hazardous reagents and reaction conditions. The use of safer alternatives to traditional bromination methods is crucial. beilstein-journals.org |

| Yield and Purity | Optimizing reaction conditions (temperature, solvent, catalysts) to maximize yield and obtain high-purity product. google.comechemi.com |

| Environmental Impact | Minimizing waste generation and using environmentally benign reagents and solvents. google.comdigitellinc.com |

| Cost-Effectiveness | Low equipment investment and an efficient process contribute to lower production costs. google.com |

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the benzene (B151609) ring in 4-bromo-N-ethyl-2-methylaniline makes it susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is controlled by the combined directing effects of the substituents.

While electrophilic substitution typically involves the replacement of a hydrogen atom on the aromatic ring, the bromine atom itself can be replaced through certain cross-coupling reactions. A notable example is the Suzuki cross-coupling reaction. In studies involving derivatives of 4-bromo-2-methylaniline (B145978), the bromo group on the aryl ring is found to be more active and is preferentially substituted over a bromo group on a thiophene (B33073) ring. nih.gov This type of reaction, catalyzed by a palladium(0) complex, allows for the formation of a new carbon-carbon bond at the position of the bromine atom, demonstrating a key pathway for functionalizing the molecule. nih.gov

Table 1: Example of Substitution Reaction at the Bromine Position

| Reaction Type | Reagents | Catalyst | Product Type | Ref. |

| Suzuki Cross-Coupling | Arylboronic acids | Pd(PPh₃)₄ | Biaryl compounds | nih.gov |

The interplay of these effects can be summarized as follows:

N-Ethylamino group (at C1): Strongly activating, directs to positions 2, 4, 6.

Methyl group (at C2): Activating, directs to positions 1, 3, 5.

Bromo group (at C4): Deactivating, directs to positions 1, 3, 5.

Considering the existing substitution pattern, the vacant positions on the ring are 3, 5, and 6. The powerful activating effect of the N-ethylamino group, combined with the directing influence of the other groups, makes positions 3 and 5 the most likely sites for electrophilic attack. The steric hindrance from the adjacent N-ethyl and methyl groups may influence the relative rates of substitution at these positions.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH(CH₂CH₃) | 1 | Strong Activation | Ortho, Para |

| -CH₃ | 2 | Activation | Ortho, Para |

| -Br | 4 | Deactivation | Ortho, Para |

Oxidation and Reduction Pathways

The functional groups on this compound allow for various oxidative and reductive transformations.

Anilines are susceptible to oxidation, and tertiary anilines like this compound can undergo several oxidative reactions. Metabolic studies on similar 4-substituted-N-ethyl-N-methylanilines have shown that oxidation can occur at the nitrogen atom (N-oxidation) or at the carbon atoms attached to the nitrogen (α-C-oxidation), leading to N-dealkylation (N-de-ethylation or N-demethylation). nih.gov

The oxidation of the aromatic ring itself can also occur. The oxidation of phenols and anilines can lead to the formation of quinones. libretexts.org For this compound, oxidation could potentially lead to a benzoquinone derivative, although specific studies detailing this transformation for this exact compound are not prevalent. The oxidation of tertiary amines can be complex, and in some cases leads to the formation of hydroquinone (B1673460) and aldehyde products. nih.gov

The bromine atom on the aromatic ring can be removed through reductive dehalogenation. Catalytic hydrogenation, using a metal catalyst like palladium or platinum and a hydrogen source, is a common method for reducing aryl halides. This would convert this compound into N-ethyl-2-methylaniline.

The N-ethyl group is generally stable under typical reductive conditions used for dehalogenation. Cleavage of the N-alkyl bond is not a common outcome of catalytic hydrogenation unless under very harsh conditions.

Nucleophilic Substitution Reactions

The compound can participate in nucleophilic substitution reactions in two main ways: the amine group acting as a nucleophile, or the aromatic ring being attacked by a nucleophile.

The lone pair of electrons on the nitrogen atom of the N-ethylamino group gives it nucleophilic character. Consequently, it can react with electrophiles such as alkyl halides (alkylation) or acid chlorides (acylation) in nucleophilic substitution reactions. echemi.com

Nucleophilic aromatic substitution (SNA_r), where a nucleophile replaces the bromine atom on the ring, is generally challenging for aryl halides. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). openstax.orgmasterorganicchemistry.com Since this compound contains electron-donating groups (N-ethylamino and methyl), the SNA_r mechanism is disfavored under standard conditions. Reaction with very strong bases, such as sodium amide, could potentially force a substitution via an elimination-addition mechanism involving a benzyne (B1209423) intermediate. youtube.com

Interaction with Organometallic Reagents (e.g., Grignard Reagents)

The bromine substituent on the aromatic ring of this compound is the primary site of interaction with organometallic reagents. Treatment with magnesium metal can convert the aryl bromide into the corresponding Grignard reagent, 4-(N-ethyl-N-methylamino)-3-methylphenylmagnesium bromide. This transformation inverts the polarity of the carbon atom attached to the halogen, turning it from an electrophilic site into a potent nucleophile. A procedure for the analogous Grignard reagent formation from 4-bromo-N,N-dimethylaniline has been well-documented, highlighting its utility in synthesis. researchgate.netsemanticscholar.org This Grignard reagent can then be used to attack a variety of electrophiles, such as esters (e.g., diethyl carbonate, methyl benzoate) to form complex molecules like triarylmethane dyes. researchgate.netsemanticscholar.org

Alternatively, this compound can act as an electrophile in cross-coupling reactions with external Grignard reagents. In the Kumada–Tamao–Corriu coupling, a palladium or nickel catalyst facilitates the reaction between an organohalide and a Grignard reagent. Research has demonstrated the successful coupling of secondary and tertiary bromo- and iodoamines with alkyl Grignard reagents using a palladium-based catalytic system. nih.gov This methodology allows for the direct formation of a carbon-carbon bond at the site of the bromine atom.

Reactivity with Alkoxides (e.g., Sodium Ethoxide)

The direct reaction of this compound with alkoxides like sodium ethoxide via a nucleophilic aromatic substitution (SNAr) mechanism is generally unfavorable. SNAr reactions proceed through a negatively charged intermediate (a Meisenheimer complex) and are significantly accelerated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the buildup of negative charge on the aromatic ring during the reaction.

The structure of this compound, however, contains electron-donating groups: the N-ethyl-2-methylamino group and the methyl group. These substituents increase the electron density of the aromatic ring, deactivating it towards attack by nucleophiles and destabilizing the potential Meisenheimer complex intermediate. Therefore, forcing conditions would be required to achieve substitution of the bromine atom by sodium ethoxide, with side reactions being highly probable. In reactions involving alkoxides, which are also strong bases, elimination reactions can compete with substitution, particularly with sterically hindered substrates. stackexchange.com

General Role as a Nucleophile or Electrophile in Organic Reactions

This compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile depending on the reaction partner.

As a Nucleophile: The lone pair of electrons on the nitrogen atom of the tertiary amine group imparts nucleophilic character to the molecule. While it is a tertiary amine and cannot undergo N-H bond reactions like primary or secondary amines, the nitrogen can still react with strong electrophiles.

As an Electrophile: The primary electrophilic site is the carbon atom bonded to the bromine. The electronegativity difference between carbon and bromine polarizes the C-Br bond, making the carbon atom susceptible to attack by nucleophiles. This electrophilicity is most effectively exploited in transition-metal-catalyzed cross-coupling reactions, where the oxidative addition of a metal catalyst into the C-Br bond is a key step.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations due to the reactivity of its aryl bromide moiety.

Suzuki-Miyaura Coupling for Diverse Functional Group Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organohalide with an organoboron compound, typically a boronic acid or ester. nih.govyonedalabs.comlibretexts.org This reaction is widely used to form carbon-carbon bonds. For this compound, the Suzuki coupling provides a powerful method to replace the bromine atom with a wide variety of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups. nih.gov

The general catalytic cycle involves three main steps:

Oxidative Addition: A palladium(0) catalyst inserts into the carbon-bromine bond of the aniline (B41778) derivative to form a palladium(II) intermediate. libretexts.orgyoutube.com

Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tuned to optimize the yield and accommodate a broad range of functional groups on both coupling partners. yonedalabs.com Research on unprotected ortho-bromoanilines has led to the development of robust protocols that yield good to excellent results for a wide variety of substrates. nih.gov

Table 1: Example of Suzuki-Miyaura Coupling Conditions for Bromoanilines

| Component | Reagent/Condition | Reference |

|---|---|---|

| Substrate | ortho-Bromoaniline | nih.gov |

| Coupling Partner | Aryl/Alkyl Boronic Ester | nih.gov |

| Catalyst | CataCXium A Palladacycle | nih.gov |

| Base | Cesium Carbonate (Cs₂CO₃) | nih.gov |

| Solvent | 2-MeTHF / Water | nih.gov |

| Temperature | 80 °C | nih.gov |

Buchwald-Hartwig Amination Strategies (applicable to related brominated anilines)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org While this compound is itself an amine, this reaction is highly relevant for the synthesis of its analogs or for using related dihaloarenes as precursors. For instance, one could synthesize this compound by reacting 1,4-dibromo-2-methylbenzene with ethylamine (B1201723) via a Buchwald-Hartwig amination, provided the regioselectivity can be controlled.

The catalytic cycle is similar to that of the Suzuki coupling and involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orglibretexts.org The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of aryl halides (including chlorides, bromides, and iodides) with primary and secondary amines under mild conditions. wikipedia.orgnumberanalytics.com This reaction has largely replaced harsher classical methods for C-N bond formation. wikipedia.org

Regioselective Reactivity of Halogen Atoms in Cross-Coupling

In molecules containing multiple halogen atoms, the regioselectivity of cross-coupling reactions becomes a critical consideration. The outcome is typically governed by a combination of electronic and steric factors. thieme-connect.de Generally, oxidative addition of palladium is favored at the carbon-halogen bond that is either more electron-deficient or less sterically hindered. thieme-connect.dersc.org For dihalopyridines, reaction often occurs preferentially at the position alpha to the nitrogen. nih.govresearchgate.net

In the case of dihalobenzenes, predicting the outcome can be more complex. However, systematic studies have shown that catalyst choice can sometimes be used to control the site of reaction. acs.org In a molecule like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, which contains two different C-Br bonds, Suzuki coupling occurs preferentially at the bromo-substituted aniline ring. This indicates that the C-Br bond on the aniline moiety is more activated towards oxidative addition than the C-Br bond on the thiophene ring under the studied conditions. This regioselectivity allows for the stepwise functionalization of polyhalogenated aromatic systems.

Imine Formation and Subsequent Derivatization

The reactivity of this compound allows for its use as a building block in the synthesis of more complex molecular architectures. A key transformation is its condensation with aldehydes to form imines, also known as Schiff bases. These imine derivatives can then undergo further functionalization, such as cross-coupling reactions, to introduce a variety of substituents.

The formation of imines from anilines and aldehydes is a well-established acid-catalyzed condensation reaction. In the context of this compound, its reaction with thiophene carbaldehydes provides a pathway to novel heterocyclic structures.

A notable example involves the reaction of 4-bromo-2-methylaniline with thiophene carbaldehydes. nih.gov While the specific reaction with this compound is not detailed, the reaction with the closely related 4-bromo-2-methylaniline provides a strong model for its expected reactivity. In a typical procedure, equimolar amounts of 4-bromo-2-methylaniline and a substituted thiophene carbaldehyde, such as 4-bromothiophene-2-carbaldehyde or 3-bromothiophene-2-carbaldehyde, are refluxed in ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC). Upon cooling, the resulting imine product often precipitates from the reaction mixture and can be isolated by filtration. nih.gov This method has been shown to produce the desired imine in excellent yields, for instance, (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline was obtained in a 95% yield, and (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in a 94% yield. nih.gov

Table 1: Synthesis of Thiophene-based Imines

| Aniline Reactant | Aldehyde Reactant | Product | Yield (%) |

| 4-bromo-2-methylaniline | 4-bromothiophene-2-carbaldehyde | (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 95 |

| 4-bromo-2-methylaniline | 3-bromothiophene-2-carbaldehyde | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 94 |

Data sourced from a study on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. nih.gov

The bromo-substituents on the imine derivatives formed from this compound and brominated thiophene carbaldehydes are amenable to further functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups, leading to a diverse library of compounds.

For instance, (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline has been subjected to Suzuki coupling with various boronic acids. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₃PO₄, at elevated temperatures. These reactions have been shown to selectively couple at the bromo position on the thiophene ring, affording the desired derivatized imines in moderate yields. nih.gov For example, the reaction with 3-chloro-4-fluorobenzene boronic acid and 4-chlorobenzene boronic acid resulted in yields of 44% and 51%, respectively. nih.gov

Similarly, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids has been explored. nih.gov These reactions can lead to both monosubstituted and disubstituted products, depending on the stoichiometry of the reagents. The bromo group on the aniline ring is generally more reactive towards substitution compared to the bromo group on the thiophene ring. nih.gov This regioselectivity allows for a controlled derivatization of the imine scaffold. The monosubstituted products have been obtained in moderate yields, ranging from 33% to 40%, while the disubstituted products have been isolated in yields of 31% to 46%. nih.gov

Table 2: Suzuki Cross-Coupling of Thiophene-based Imines

| Imine Substrate | Boronic Acid | Product Type | Yield (%) |

| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorobenzene boronic acid | Monosubstituted | 44 |

| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 4-chlorobenzene boronic acid | Monosubstituted | 51 |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids (1 equivalent) | Monosubstituted | 33-40 |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various boronic acids | Disubstituted | 31-46 |

Data sourced from a study on the palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. nih.gov

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The proton NMR (¹H NMR) spectrum of 4-bromo-N-ethyl-2-methylaniline is expected to exhibit distinct signals corresponding to the aromatic protons, the N-ethyl group protons, the N-H proton, and the methyl group protons on the aromatic ring. The chemical shifts are influenced by the electronic environment of each proton. The electron-donating nature of the amino and methyl groups and the electron-withdrawing effect of the bromine atom will affect the positions of the aromatic proton signals.

The predicted ¹H NMR spectral data for this compound would feature:

A triplet for the methyl protons of the ethyl group.

A quartet for the methylene protons of the ethyl group, coupled to the adjacent methyl protons.

A singlet for the protons of the methyl group attached to the aromatic ring.

Three distinct signals in the aromatic region for the three non-equivalent aromatic protons.

A broad singlet for the N-H proton, the chemical shift of which can be concentration-dependent.

For a comparative perspective, the experimental ¹H NMR data for the closely related compound N-ethyl-N-methylaniline is presented in the table below. The absence of the bromo and methyl substituents on the aromatic ring in this analog will result in different chemical shifts for the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for N-ethyl-N-methylaniline.

| Proton Assignment (this compound) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Experimental Data for N-ethyl-N-methylaniline (CDCl₃) rsc.orgchemicalbook.com |

|---|---|---|---|

| -CH₂CH₃ (ethyl) | ~1.1-1.3 | Triplet | 1.08 |

| -CH₂ CH₃ (ethyl) | ~3.3-3.5 | Quartet | 3.36 |

| Ar-CH₃ | ~2.1-2.3 | Singlet | N/A |

| Ar-H (various positions) | ~6.5-7.3 | Multiplets | 6.67-7.19 |

| N-H | Variable (broad) | Singlet | N/A (tertiary amine) |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the two carbons of the ethyl group, the methyl carbon, and the six aromatic carbons. The positions of the aromatic carbon signals are influenced by the substituents on the ring.

The predicted ¹³C NMR data would show:

Two signals in the aliphatic region for the ethyl group carbons.

One signal in the aliphatic region for the methyl group carbon.

Six signals in the aromatic region, with the carbon atom bonded to the bromine atom appearing at a lower field compared to the others, and the carbons bonded to the nitrogen and methyl groups also showing characteristic shifts.

The experimental ¹³C NMR data for N-ethyl-N-methylaniline is provided for comparison, highlighting the influence of the aromatic substituents on the chemical shifts of the ring carbons. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for N-ethyl-N-methylaniline.

| Carbon Assignment (this compound) | Predicted Chemical Shift (δ, ppm) | Experimental Data for N-ethyl-N-methylaniline (CDCl₃) rsc.org |

|---|---|---|

| -CH₂CH₃ (ethyl) | ~12-15 | 11.22 |

| -CH₂ CH₃ (ethyl) | ~45-50 | 46.92 |

| Ar-CH₃ | ~17-20 | N/A |

| Ar-C (unsubstituted) | ~110-135 | 112.52, 116.19, 129.21 |

| Ar-C-Br | ~110-120 | N/A |

| Ar-C-N | ~145-150 | 149.06 |

| Ar-C-CH₃ | ~125-130 | N/A |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the mass spectrum is expected to show a molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for N-alkylanilines involve the cleavage of the C-N bond and fragmentation of the alkyl chain. Key expected fragments for this compound would include:

[M-CH₃]⁺: Loss of a methyl radical from the ethyl group.

[M-C₂H₅]⁺: Loss of an ethyl radical.

[M-Br]⁺: Loss of a bromine radical.

Fragments arising from the cleavage of the aromatic ring.

Table 3: Predicted Key Fragments in the EI-MS of this compound.

| Fragment | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular ion | 213/215 |

| [M-CH₃]⁺ | Loss of a methyl group | 198/200 |

| [M-C₂H₅]⁺ | Loss of an ethyl group | 184/186 |

| [M-Br]⁺ | Loss of a bromine atom | 134 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H bond, C-H bonds (both aromatic and aliphatic), C-N bond, and C-Br bond, as well as vibrations from the aromatic ring.

Key expected vibrational frequencies include:

N-H stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹. libretexts.org

Aromatic C-H stretch: Bands above 3000 cm⁻¹. libretexts.org

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹. libretexts.org

C=C aromatic ring stretch: One or more bands in the 1450-1600 cm⁻¹ region. libretexts.org

N-H bend: A band around 1500-1600 cm⁻¹. libretexts.org

C-N stretch: A band in the 1250-1350 cm⁻¹ region.

C-Br stretch: A band in the fingerprint region, typically around 500-650 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2970 | Medium-Strong |

| C=C Aromatic Stretch | 1450-1600 | Medium-Strong |

| N-H Bend | 1500-1600 | Medium |

| C-N Stretch | 1250-1350 | Medium |

| C-Br Stretch | 500-650 | Strong |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a foundational method in quantum chemistry for investigating the electronic structure of many-body systems. It is a widely used approach for predicting the molecular properties and reactivity of chemical compounds. A typical DFT study of 4-bromo-N-ethyl-2-methylaniline would involve calculations to determine its optimized geometry, electronic landscape, and various spectroscopic and thermodynamic parameters.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore different spatial arrangements (conformers) of the ethyl group attached to the nitrogen atom and its orientation relative to the substituted benzene (B151609) ring. The relative energies of these conformers would be calculated to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally. Detailed findings from such an analysis would typically be presented in a table format, as shown hypothetically below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | Data not available |

| C-N | Data not available | |

| N-C(ethyl) | Data not available | |

| Bond Angle | C-N-C(ethyl) | Data not available |

| C-C-Br | Data not available | |

| Dihedral Angle | C-C-N-C(ethyl) | Data not available |

Note: This table is for illustrative purposes only. Specific data for this compound is not available in the searched literature.

Electronic Structure Profiling

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

An FMO analysis of this compound would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The electron density distribution of these orbitals would reveal that the HOMO is likely concentrated around the electron-rich aniline (B41778) ring and the nitrogen atom, while the LUMO may be distributed over the aromatic system.

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. The MESP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MESP map would be expected to show a negative potential around the nitrogen and bromine atoms due to their lone pairs of electrons, and a positive potential around the hydrogen atoms of the ethyl and methyl groups.

Quantum-Chemical Reactivity Descriptors

Global reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability. These descriptors are calculated from the conceptual DFT framework.

Ionization Energy and Electron Affinity Calculations

Ionization Energy (IE) is the energy required to remove an electron from a molecule. According to Koopmans' theorem in Hartree-Fock theory, it can be approximated by the negative of the HOMO energy (-EHOMO). Electron Affinity (EA) is the energy released when an electron is added to a molecule, which can be approximated by the negative of the LUMO energy (-ELUMO).

These values are fundamental in predicting the behavior of a molecule in electron transfer reactions. A low ionization energy indicates that the molecule is a good electron donor, while a high electron affinity suggests it is a good electron acceptor. Calculations for this compound would provide these values, allowing for a quantitative assessment of its redox properties.

Table 2: Hypothetical Calculated Quantum-Chemical Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | Data not available |

| LUMO Energy | ELUMO | Data not available |

| HOMO-LUMO Gap | ELUMO - EHOMO | Data not available |

| Ionization Energy (IE) | -EHOMO | Data not available |

| Electron Affinity (EA) | -ELUMO | Data not available |

Note: This table is for illustrative purposes only. Specific data for this compound is not available in the searched literature.

Chemical Hardness and Nucleophilicity Indices

The reactivity of a chemical species can be quantified through various descriptors derived from Density Functional Theory (DFT). Among these, chemical hardness (η) and the nucleophilicity index (Nu) are fundamental in predicting chemical behavior. Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution, with harder molecules being less reactive. Conversely, the nucleophilicity index quantifies the nucleophilic character of a molecule.

The chemical hardness and nucleophilicity indices for these analogs were calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The following table summarizes the calculated values for a selection of these compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Chemical Hardness (η) | Nucleophilicity (Nu) |

| 5a | -5.73 | -1.78 | 3.95 | 1.975 | 3.60 |

| 5b | -5.68 | -1.74 | 3.94 | 1.97 | 3.66 |

| 5c | -5.79 | -1.82 | 3.97 | 1.985 | 3.54 |

| 5d | -5.82 | -1.85 | 3.97 | 1.985 | 3.51 |

| 6a | -5.65 | -1.76 | 3.89 | 1.945 | 3.70 |

| 6b | -5.60 | -1.72 | 3.88 | 1.94 | 3.76 |

| 6c | -5.71 | -1.80 | 3.91 | 1.955 | 3.62 |

| 6d | -5.74 | -1.83 | 3.91 | 1.955 | 3.59 |

Data sourced from a study on (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives. nih.gov

These values indicate that the substituents on the thiophene (B33073) ring have a discernible effect on the chemical hardness and nucleophilicity of the molecules. Generally, a smaller energy gap between the HOMO and LUMO corresponds to lower chemical hardness and higher reactivity.

Molecular Modeling and In Silico Docking Studies (for derivatives/analogs)

Molecular modeling techniques are instrumental in visualizing the three-dimensional structure of molecules and understanding their electronic properties. For the derivatives of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, DFT investigations have been performed to elucidate their structural and electronic characteristics. nih.gov

These studies involved geometry optimization of the compounds to find their most stable conformation. The calculations of Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, were central to this analysis. The distribution of these orbitals provides insight into the regions of the molecule that are most likely to be involved in chemical reactions. For instance, the HOMO is typically localized on the electron-rich parts of the molecule, indicating the sites for electrophilic attack, while the LUMO is found on electron-deficient areas, indicating sites for nucleophilic attack.

Furthermore, Molecular Electrostatic Potential (MESP) maps were generated for these analogs. nih.gov MESP maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. These maps are crucial for understanding intermolecular interactions.

While detailed molecular modeling studies have been conducted on these analogs, specific in silico docking studies against biological targets for derivatives of this compound are not reported in the reviewed scientific literature. Such studies would be a valuable next step in exploring the potential applications of this class of compounds.

Crystallographic Analysis and Solid State Structure

Single-Crystal X-Ray Diffraction Studies (for related compounds)

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides precise information on molecular and crystal structures, including bond lengths, bond angles, and unit cell dimensions. carleton.edu While a dedicated SC-XRD study for 4-bromo-N-ethyl-2-methylaniline is not publicly available, extensive research on analogous compounds provides critical insights.

For the parent compound, 4-bromo-2-methylaniline (B145978), crystallographic studies reveal key structural parameters. solubilityofthings.comottokemi.comsigmaaldrich.comtcichemicals.comthermofisher.com These studies form a baseline for understanding the fundamental geometry of the bromo-methyl-aniline scaffold. The data typically show a crystalline solid structure where the arrangement is governed by a combination of van der Waals forces and hydrogen bonding involving the amino group. solubilityofthings.com

In a broader context, SC-XRD studies on various substituted anilines and related aromatic compounds have been instrumental in the field of crystal engineering. nih.govmdpi.com They allow for a detailed examination of how different functional groups direct the assembly of molecules in the crystal lattice, which is crucial for predicting the structure of related compounds like this compound.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₈BrN | sigmaaldrich.com |

| Molecular Weight | 186.05 g/mol | sigmaaldrich.com |

| Appearance | White to light yellow crystalline powder | solubilityofthings.comthermofisher.com |

| Melting Point | 57-61 °C | ottokemi.comsigmaaldrich.com |

| Crystal System | (Not specified in available abstracts) | - |

| Space Group | (Not specified in available abstracts) | - |

Molecular Conformation in the Solid State

The three-dimensional shape of a molecule in its crystal lattice is its solid-state conformation. This conformation is influenced by both internal (intramolecular) forces and external (intermolecular) packing forces.

The introduction of an N-ethyl group in place of a hydrogen atom on the amino group of 4-bromo-2-methylaniline is expected to have significant steric and conformational effects. N-alkylation generally introduces a non-planar geometry around the nitrogen atom and can hinder the close packing of molecules. rsc.org

Furthermore, the steric bulk of the ethyl group can cause the phenyl ring and the N-ethyl moiety to twist relative to each other, disrupting the planarity of the molecule. This twisting is a balance between minimizing steric hindrance and maintaining any favorable electronic delocalization between the nitrogen lone pair and the aromatic ring.

Intramolecular hydrogen bonds can play a crucial role in dictating the preferred conformation of a molecule. In halogen-substituted anilines, weak hydrogen bonds between the amino proton and the halogen atom (N-H⋯X) can occur, especially when they form a stable six-membered ring. rsc.org

Intermolecular Interactions and Supramolecular Assembly

Intermolecular interactions are the forces that hold molecules together in a crystal. researchgate.net For aniline (B41778) derivatives, hydrogen bonding is a primary directional force that guides the formation of larger, ordered structures known as supramolecular assemblies. exlibrisgroup.comexlibrisgroup.com

In the case of this compound, the single N-H proton can act as a hydrogen bond donor, while the nitrogen atom's lone pair and the bromine atom can act as hydrogen bond acceptors. The most probable and strongest hydrogen bond is the intermolecular N-H⋯N interaction, which can link molecules into chains or dimers. mdpi.com

Studies on similar systems, like 2-amino-5-bromopyridine, show that N–H⋯N hydrogen bonds are the dominant interaction, forming dimeric building blocks. These primary units are then assembled into layers or three-dimensional networks through weaker interactions. mdpi.com While the bromine atom can participate in halogen bonding (Br⋯N or Br⋯Br) or act as a weak hydrogen bond acceptor, the N-H⋯N hydrogen bond is generally the most significant structure-directing interaction in the absence of stronger acceptor groups. mdpi.comnih.gov The resulting supramolecular architecture is a direct consequence of the interplay between these varied intermolecular forces. nih.gov

| Interaction Type | Description | Potential Role in this compound | Reference |

|---|---|---|---|

| N-H⋯N Hydrogen Bond | A strong, directional interaction where a hydrogen on a nitrogen atom is attracted to the lone pair of another nitrogen. | Primary interaction for forming chains or dimers, defining the main supramolecular motif. | mdpi.com |

| N-H⋯Br Hydrogen Bond | A weaker hydrogen bond between the N-H proton and a bromine atom on an adjacent molecule. | Contributes to the overall lattice energy and packing. | rsc.org |

| Halogen Bonding (Br⋯N/Br) | A non-covalent interaction involving the electrophilic region of the bromine atom. | Can act as a secondary, structure-directing force, influencing the orientation of molecules. | mdpi.comnih.gov |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Can contribute to the stabilization of layered structures. | nih.gov |

Role as a Key Intermediate in Organic Synthesis

As a key intermediate, this compound is prized for its ability to participate in a wide array of chemical transformations, enabling the construction of intricate molecular architectures.

The structural framework of this compound makes it an essential building block in multi-step organic synthesis. The core structure, a substituted aniline, is a common motif in numerous biologically active compounds. The precursor, 4-bromo-2-methylaniline, is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. echemi.com The presence of the bromine atom, the amino group, and the methyl group imparts specific reactivity and functionality, allowing for its incorporation into larger, more complex molecules. echemi.com The N-ethyl group adds another layer of complexity and a specific steric and electronic profile, making this compound a tailored starting material for advanced synthetic targets, including γ-amino alcohols, which are crucial components in many drug molecules. acs.org

The bromine atom on the aromatic ring of this compound is a key functional group for participating in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The scaffold of its precursor, 4-bromo-2-methylaniline, has been shown to be highly effective in Suzuki cross-coupling reactions. mdpi.comresearchgate.net In these reactions, the bromine atom is substituted with various aryl or heteroaryl groups from boronic acids in the presence of a palladium catalyst. mdpi.comresearchgate.net

This capability allows for the introduction of a wide variety of functional groups onto the aniline ring, creating a library of diverse molecules from a single starting material. Research on derivatives has shown that various electron-donating and electron-withdrawing groups can be successfully incorporated using this method. mdpi.comresearchgate.net This highlights the versatility of the 4-bromo-aniline scaffold in generating molecular diversity.

Table 1: Application of the 4-Bromo-Aniline Scaffold in Suzuki Cross-Coupling Reactions

| Reactant | Coupling Partner | Catalyst/Reagents | Product Type | Yield | Reference |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Monosubstituted and bisubstituted biaryls | 31-46% | mdpi.comresearchgate.net |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Various arylboronic acids | Tetrakis(triphenylphosphine)palladium(0) / K₃PO₄ | Biaryl pyrazine (B50134) carboxamides | Good | mdpi.com |

Applications in Medicinal Chemistry and Drug Design

The 4-bromo-aniline moiety is a recognized pharmacophore in medicinal chemistry, and this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The substituted aniline skeleton is a common feature in many approved drugs. The 4-bromo-aniline portion of the molecule is particularly significant. Structure-activity relationship (SAR) studies on 4-anilinoquinazoline-based anticancer agents have shown that substitution of the aniline ring with a bromine atom at the 4-position is often preferred for potent activity. This indicates that the 4-bromo-aniline moiety can serve as a critical pharmacophoric element for interaction with biological targets like enzyme active sites.

The development of new antimicrobial agents to combat drug-resistant pathogens is a critical area of research. rsc.org Heterocyclic compounds derived from substituted anilines are a promising class of compounds. For instance, derivatives of the structurally related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and tested for their antibacterial activity against extensively drug-resistant Salmonella Typhi. mdpi.com These studies found that specific derivatives exhibited potent antibacterial effects. mdpi.com Furthermore, other complex heterocyclic systems incorporating a bromo-phenyl group have been investigated for their antimicrobial potential. rsc.org This suggests that this compound is a promising starting material for the synthesis of new chemical entities with potential antimicrobial activity.

Table 2: Biological Activity of Compounds Derived from Bromo-Aniline Scaffolds

| Compound Class | Biological Target | Activity | Key Structural Feature | Reference |

| Pyrazine Carboxamides | Extensively Drug-Resistant S. Typhi | Antibacterial (MIC 6.25 mg/mL for best compound) | N-(4-bromo-3-methylphenyl) group | mdpi.com |

| 4-Anilinoquinazolines | EGFR and VEGFR-2 | Anticancer (IC₅₀ 2.62 μM for best compound) | 4-bromo-2-fluoroaniline (B1266173) moiety |

The 4-anilinoquinazoline (B1210976) scaffold is a well-established framework for the development of potent anticancer drugs, particularly tyrosine kinase inhibitors (TKIs). Many of these inhibitors, such as erlotinib (B232) and vandetanib, target receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for cancer cell growth and angiogenesis.

Research into new 4-anilinoquinazoline derivatives has utilized bromo-anilines as key building blocks. For example, a derivative synthesized from 4-bromo-2-fluoroaniline exhibited potent cytotoxic activity against the A431 human carcinoma cell line. The study highlighted that lipophilic and electron-withdrawing groups like bromine at the 4-position of the aniline ring are preferred for activity. Therefore, this compound provides a valuable and tailored starting point for synthesizing novel kinase inhibitors, where the specific substitution pattern can be exploited to optimize potency and selectivity against various cancer targets.

The Expanding Role of this compound Derivatives in Modern Chemistry

The synthetic intermediate this compound and its related structures are foundational building blocks in various advanced chemical fields. Their unique substitution pattern—featuring a bromine atom, an N-ethyl group, and a methyl group on an aniline framework—provides a versatile scaffold for creating complex molecules with tailored properties. This article explores the applications of this compound and its derivatives in computational chemistry, materials science, and agrochemicals, highlighting its significance in contemporary research and development.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-ethyl-2-methylaniline, and how can purity be maximized?

Methodology:

- Stepwise substitution : Start with 2-methylaniline; introduce bromine at the para position using electrophilic bromination (e.g., Br₂ in glacial acetic acid with FeBr₃ as a catalyst). Subsequent N-ethylation can be achieved via nucleophilic substitution with ethyl bromide in the presence of a base (e.g., K₂CO₃ in DMF at 80–100°C) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity crystals (>98% GC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodology:

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to resolve aromatic protons (δ ~6.5–7.5 ppm) and N-ethyl/methyl groups. Coupling patterns (e.g., para-substituted bromine splitting) aid in structural confirmation .

- HRMS : High-resolution mass spectrometry (ESI+) to confirm molecular ion [M+H]⁺ and isotopic patterns (Br signature) .

- X-ray crystallography : For unambiguous structural determination (e.g., using SHELXTL for refinement; parameters like R1 < 0.05 ensure accuracy) .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodology:

- Kinetic studies : Compare reaction rates of this compound with non-brominated analogs under identical NAS conditions (e.g., using methoxide in DMSO).

- Activation effects : The electron-withdrawing bromine enhances NAS at the para position, but steric hindrance from N-ethyl and 2-methyl groups may reduce reactivity. Monitor intermediates via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for brominated aniline derivatives?

Methodology:

- Reproducibility checks : Validate reported protocols (e.g., solvent purity, inert atmosphere). For example, trace moisture in DMF can deactivate bases like K₂CO₃, affecting N-ethylation efficiency .

- Side-product analysis : Use GC-MS to identify byproducts (e.g., dehalogenation or oxidation products) that may explain yield discrepancies .

Q. What strategies are effective in designing experiments to study steric effects in substituted anilines?

Methodology:

- Comparative studies : Synthesize analogs (e.g., 4-bromo-N-methyl-2-methylaniline) and compare reaction outcomes (e.g., NAS rates, regioselectivity).

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to analyze steric maps and transition-state geometries. Correlate with experimental data .

Q. How can crystallographic data address challenges in structural elucidation for halogenated anilines?

Methodology:

Q. What methodologies are recommended for evaluating the bioactivity of this compound in drug discovery?

Methodology:

- Targeted assays : Screen against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR. Compare with structurally similar compounds (e.g., 4-bromo-3-methylaniline) to assess SAR .

- Metabolic stability : Use liver microsome assays (human/rat) with LC-MS quantification to evaluate CYP450-mediated degradation .

Critical Analysis of Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.